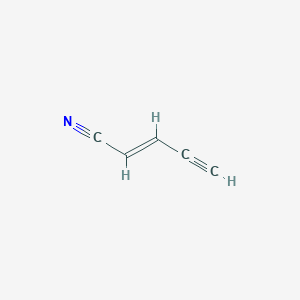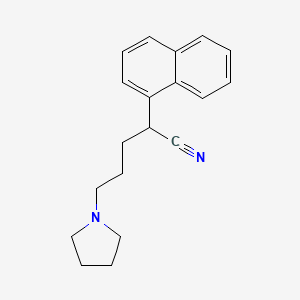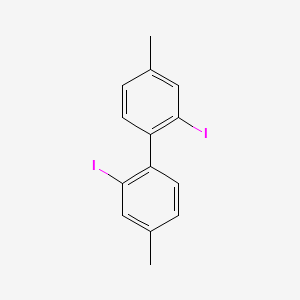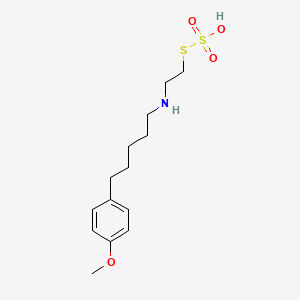
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is a chemical compound with the molecular formula C14H23NO4S2 and a molecular weight of 333.47 g/mol . This compound is known for its unique structure, which includes a thiosulfate group attached to an aminoethyl chain, further connected to a methoxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate typically involves the reaction of 2-((5-(p-Methoxyphenyl)pentyl)amino)ethanethiol with thiosulfuric acid. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the successful formation of the thiosulfate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise reaction conditions. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve high purity levels suitable for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and various substituted aminoethyl compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiosulfate esters and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: It may affect various biochemical pathways, including those related to oxidative stress and cellular signaling, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
S-(2-[[4-(3-Methoxyphenyl)butyl]amino]ethyl) hydrogen thiosulfate: This compound has a similar structure but with a different alkyl chain length.
2-[5-(p-Methoxyphenyl)pentyl]aminoethanethiol sulfate: Another closely related compound with similar chemical properties.
Uniqueness
S-2-((5-(p-Methoxyphenyl)pentyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiosulfate ester linkage and methoxyphenyl group contribute to its versatility in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
21224-61-3 |
|---|---|
Fórmula molecular |
C14H23NO4S2 |
Peso molecular |
333.5 g/mol |
Nombre IUPAC |
1-methoxy-4-[5-(2-sulfosulfanylethylamino)pentyl]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-19-14-8-6-13(7-9-14)5-3-2-4-10-15-11-12-20-21(16,17)18/h6-9,15H,2-5,10-12H2,1H3,(H,16,17,18) |
Clave InChI |
SIUJAKUGWXJHSR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



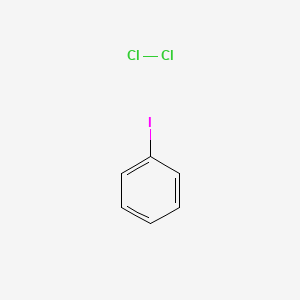
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
![4-Bromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14718090.png)
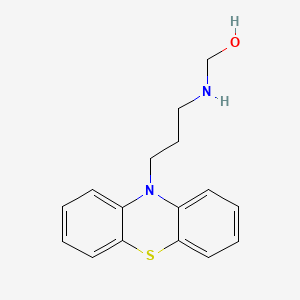
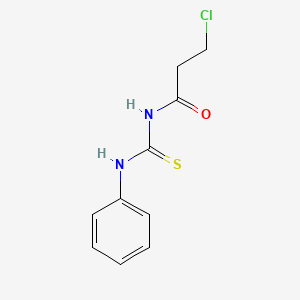
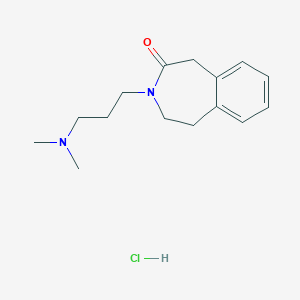
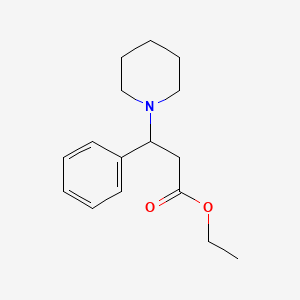

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
